Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability
6-(Trifluoromethoxy)quinolin-2-amine demonstrates a significantly higher computed lipophilicity (XLogP3 = 3.1) compared to its 6-methoxy analog (6-Methoxyquinolin-2-amine), which has a calculated LogP of approximately 1.5-2.0 [1][2]. This ~1.1 log unit increase predicts a >10-fold improvement in membrane permeability, a critical factor for achieving sufficient intracellular exposure in cellular assays and in vivo models [1].
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 6-Methoxyquinolin-2-amine (estimated LogP = 1.5-2.0) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.6 units |
| Conditions | Computed by XLogP3 algorithm (PubChem) and estimated based on structural analogs |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, which is a key determinant of cellular potency and oral bioavailability, making this scaffold a better starting point for hit-to-lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 125425646, 6-(Trifluoromethoxy)quinolin-2-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Compound Summary for 6-Methoxyquinolin-2-amine. National Center for Biotechnology Information. View Source
